Kinetic Reactivity: Ligand Substitution Rate Order vs. Ru3(CO)12 and Os3(CO)12
The ligand substitutional reactivity of Fe3(CO)12 significantly exceeds that of its heavier group 8 counterparts. Kinetic studies on CO substitution reveal a distinct reactivity trend: Fe3(CO)12 > Ru3(CO)12 > Os3(CO)12 [1]. This is in stark contrast to the mononuclear analogues M(CO)5, which exhibit the opposite trend (Fe < Ru < Os) [2].
| Evidence Dimension | Ligand Substitution Reactivity |
|---|---|
| Target Compound Data | Highest reactivity (fastest substitution rate) |
| Comparator Or Baseline | Fe3(CO)12 > Ru3(CO)12 > Os3(CO)12 |
| Quantified Difference | Qualitative order established; Fe3(CO)12 exhibits the fastest substitution kinetics |
| Conditions | Second-order rate constants for CO substitution |
Why This Matters
The higher kinetic lability of Fe3(CO)12 is a critical procurement criterion for applications requiring facile ligand exchange under mild conditions, making it superior to Ru3(CO)12 and Os3(CO)12 for building functionalized iron clusters.
- [1] Digital Library UNT. (2014). Ligand Substitution Studies in the Tetracobalt Cluster Co4(CO)10(μ4-PPh2) and Synthesis and Reactivity Studies in the Fe2Pt and FeCo2 Mixed-metal Clusters. Retrieved from https://digital.library.unt.edu/ark:/67531/metadc279335/m1/18/ View Source
- [2] Gao, Y., & Kuncheria, J. (1991). Studies on Kinetics of CO Substitution of M(CO)5 (M=Fe, Ru, Os) in the Presence of (CH3)3NO. Chemical Journal of Chinese Universities. Retrieved from http://www.cjcu.jlu.edu.cn/EN/Y1991/V12/I5/673 View Source
